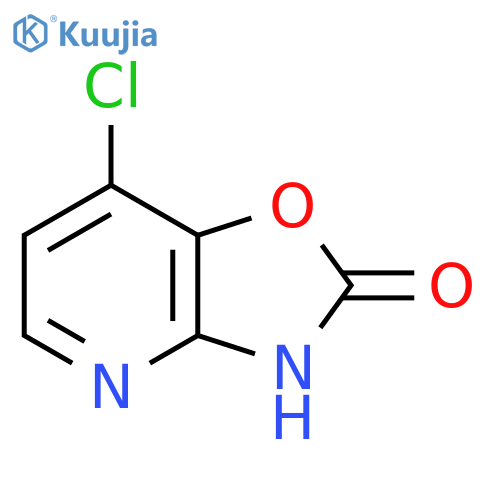

Cas no 1782594-40-4 (7-chloro-1,3oxazolo4,5-bpyridin-2-ol)

7-chloro-1,3oxazolo4,5-bpyridin-2-ol 化学的及び物理的性質

名前と識別子

-

- 1782594-40-4

- 7-Chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol

- EN300-1700517

- 7-chloro-1,3oxazolo4,5-bpyridin-2-ol

-

- インチ: 1S/C6H3ClN2O2/c7-3-1-2-8-5-4(3)11-6(10)9-5/h1-2H,(H,8,9,10)

- InChIKey: IVNBOMVQNMBLGX-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=NC2=C1OC(N2)=O

計算された属性

- せいみつぶんしりょう: 169.9883050g/mol

- どういたいしつりょう: 169.9883050g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 51.2Ų

7-chloro-1,3oxazolo4,5-bpyridin-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1700517-0.1g |

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol |

1782594-40-4 | 95% | 0.1g |

$470.0 | 2023-09-20 | |

| 1PlusChem | 1P02AFY0-100mg |

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol |

1782594-40-4 | 95% | 100mg |

$643.00 | 2023-12-20 | |

| Enamine | EN300-1700517-5g |

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol |

1782594-40-4 | 95% | 5g |

$3935.0 | 2023-09-20 | |

| Enamine | EN300-1700517-0.25g |

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol |

1782594-40-4 | 95% | 0.25g |

$672.0 | 2023-09-20 | |

| Enamine | EN300-1700517-1.0g |

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol |

1782594-40-4 | 95% | 1g |

$1357.0 | 2023-06-04 | |

| Enamine | EN300-1700517-0.5g |

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol |

1782594-40-4 | 95% | 0.5g |

$1058.0 | 2023-09-20 | |

| Enamine | EN300-1700517-2.5g |

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol |

1782594-40-4 | 95% | 2.5g |

$2660.0 | 2023-09-20 | |

| Enamine | EN300-1700517-10g |

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol |

1782594-40-4 | 95% | 10g |

$5837.0 | 2023-09-20 | |

| 1PlusChem | 1P02AFY0-250mg |

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol |

1782594-40-4 | 95% | 250mg |

$893.00 | 2023-12-20 | |

| 1PlusChem | 1P02AFY0-50mg |

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol |

1782594-40-4 | 95% | 50mg |

$452.00 | 2023-12-20 |

7-chloro-1,3oxazolo4,5-bpyridin-2-ol 関連文献

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

7-chloro-1,3oxazolo4,5-bpyridin-2-olに関する追加情報

Comprehensive Overview of 7-chloro-1,3-oxazolo[4,5-b]pyridin-2-ol (CAS No. 1782594-40-4): Properties, Applications, and Research Insights

In the realm of heterocyclic compounds, 7-chloro-1,3-oxazolo[4,5-b]pyridin-2-ol (CAS No. 1782594-40-4) has garnered significant attention due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This compound, characterized by its fused oxazole and pyridine rings, serves as a versatile scaffold for drug discovery. Researchers are increasingly exploring its derivatives for their bioactivity, particularly in targeting enzymes and receptors associated with inflammatory and metabolic disorders.

The molecular structure of 7-chloro-1,3-oxazolo[4,5-b]pyridin-2-ol includes a chloro substituent at the 7-position, which enhances its electrophilic properties and reactivity. This modification is pivotal for interactions with biological targets, making it a candidate for structure-activity relationship (SAR) studies. Recent publications highlight its role in designing small-molecule inhibitors, especially in oncology and neurology, where precision targeting is critical. The compound’s logP and hydrogen-bonding capacity further optimize its pharmacokinetic profile.

From an industrial perspective, CAS No. 1782594-40-4 is synthesized via multi-step organic reactions, often involving cyclocondensation of chlorinated precursors with 2-aminopyridines. Innovations in green chemistry have streamlined its production, reducing hazardous byproducts—a topic aligning with the global push for sustainable synthesis. Analytical techniques like HPLC and NMR ensure high purity, addressing the demand for reliable standards in preclinical trials.

Current trends in AI-driven drug discovery have amplified interest in this compound. Machine learning models predict its compatibility with kinase targets, while high-throughput screening validates its efficacy. Such advancements resonate with frequent search queries like "oxazole derivatives in drug development" or "pyridine-based therapeutics 2024", reflecting the compound’s relevance in cutting-edge research.

Beyond pharmaceuticals, 7-chloro-1,3-oxazolo[4,5-b]pyridin-2-ol finds utility in material science. Its photophysical properties are exploited in designing organic LEDs (OLEDs) and sensors, catering to the electronics industry’s need for efficient emissive materials. This dual applicability underscores its interdisciplinary value.

In summary, CAS No. 1782594-40-4 exemplifies the convergence of chemistry and innovation. As researchers decode its full potential, this compound is poised to impact diverse sectors—from medicine to sustainable technologies—answering pressing questions in modern science.

1782594-40-4 (7-chloro-1,3oxazolo4,5-bpyridin-2-ol) 関連製品

- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 853723-94-1(2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic Acid)

- 13231-81-7(3-Methyl-1-hexanol)

- 2580239-57-0(Tert-butyl 3-amino-3-(difluoromethyl)pentanoate)

- 98275-29-7(4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-)

- 1427013-88-4(Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate)

- 1804704-18-4(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine)

- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

- 1260713-38-9(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one)

- 2680690-99-5(benzyl N-2-(6-fluoropyridin-2-yl)propylcarbamate)